

# **Application Notes and Protocols for SHR5428- Induced Apoptosis in Cancer Cells**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

SHR5428 is a potent and selective, noncovalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] CDK7 is a critical enzyme that plays a dual role in regulating both the cell cycle and transcription, making it an attractive target for cancer therapy.[2][3] Inhibition of CDK7 has been shown to induce cell cycle arrest and apoptosis in various cancer models, particularly in triple-negative breast cancer (TNBC).[1][3] These application notes provide detailed protocols for investigating the apoptotic effects of SHR5428 in relevant cancer cell lines, such as MDA-MB-468 and HCC70, which are established models for TNBC.

# Mechanism of Action: CDK7 Inhibition and Apoptosis Induction

CDK7 is a core component of the CDK-activating kinase (CAK) complex, which is responsible for the activating phosphorylation of cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6. By inhibiting CDK7, **SHR5428** disrupts the normal progression of the cell cycle, leading to cell cycle arrest. Furthermore, CDK7 is a subunit of the general transcription factor TFIIH, which is essential for the initiation of transcription by RNA polymerase II. Inhibition of CDK7's transcriptional regulatory function can lead to the downregulation of key anti-apoptotic proteins and oncogenes, thereby promoting apoptosis.





Click to download full resolution via product page

Caption: Signaling pathway of SHR5428-induced apoptosis.



## **Data Presentation**

The following tables are templates for summarizing quantitative data from experiments investigating the effects of **SHR5428**.

Table 1: In Vitro Cytotoxicity of SHR5428

| Cell Line  | Compound | IC50 (nM) |
|------------|----------|-----------|
| MDA-MB-468 | SHR5428  | 6.6       |
| User Data  | SHR5428  |           |
| User Data  | SHR5428  |           |

Based on reported data.[1]

Table 2: Quantification of Apoptosis by Annexin V/Propidium Iodide Staining

| Cell Line  | Treatment<br>(Concentration<br>, Time) | Early<br>Apoptotic<br>Cells (%) | Late<br>Apoptotic/Necr<br>otic Cells (%) | Total<br>Apoptotic<br>Cells (%) |
|------------|----------------------------------------|---------------------------------|------------------------------------------|---------------------------------|
| MDA-MB-468 | Vehicle Control                        | User Data                       | User Data                                | User Data                       |
| MDA-MB-468 | SHR5428 (e.g.,<br>10 nM, 48h)          | User Data                       | User Data                                | User Data                       |
| MDA-MB-468 | SHR5428 (e.g.,<br>50 nM, 48h)          | User Data                       | User Data                                | User Data                       |
| HCC70      | Vehicle Control                        | User Data                       | User Data                                | User Data                       |
| HCC70      | SHR5428 (e.g.,<br>10 nM, 48h)          | User Data                       | User Data                                | User Data                       |
| HCC70      | SHR5428 (e.g.,<br>50 nM, 48h)          | User Data                       | User Data                                | User Data                       |

Table 3: Cell Cycle Analysis by Propidium Iodide Staining



| Cell Line  | Treatment<br>(Concentrat<br>ion, Time) | G0/G1<br>Phase (%) | S Phase (%) | G2/M Phase<br>(%) | Sub-G1<br>Phase (%) |
|------------|----------------------------------------|--------------------|-------------|-------------------|---------------------|
| MDA-MB-468 | Vehicle<br>Control                     | User Data          | User Data   | User Data         | User Data           |
| MDA-MB-468 | SHR5428<br>(e.g., 10 nM,<br>24h)       | User Data          | User Data   | User Data         | User Data           |
| MDA-MB-468 | SHR5428<br>(e.g., 50 nM,<br>24h)       | User Data          | User Data   | User Data         | User Data           |
| HCC70      | Vehicle<br>Control                     | User Data          | User Data   | User Data         | User Data           |
| HCC70      | SHR5428<br>(e.g., 10 nM,<br>24h)       | User Data          | User Data   | User Data         | User Data           |
| HCC70      | SHR5428<br>(e.g., 50 nM,<br>24h)       | User Data          | User Data   | User Data         | User Data           |

## **Experimental Protocols**

Protocol 1: Assessment of Apoptosis using Annexin V and Propidium Iodide Staining

This protocol describes the detection of apoptosis in cancer cells treated with **SHR5428** using flow cytometry.



Click to download full resolution via product page

Caption: Workflow for Annexin V/PI apoptosis assay.



#### Materials:

- MDA-MB-468 or HCC70 cells
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- SHR5428 (dissolved in a suitable solvent, e.g., DMSO)
- Vehicle control (e.g., DMSO)
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)
- Flow cytometer

#### Procedure:

- Cell Seeding: Seed MDA-MB-468 or HCC70 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.
- Treatment: Treat the cells with various concentrations of **SHR5428** (e.g., based on the IC50 value) and a vehicle control for a predetermined time (e.g., 24, 48, or 72 hours).
- Cell Harvesting:
  - Carefully collect the culture medium, which may contain detached apoptotic cells, into a centrifuge tube.
  - Wash the adherent cells with PBS and detach them using Trypsin-EDTA.
  - Combine the detached cells with the collected culture medium.
- Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.



- Staining:
  - Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
  - Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10<sup>6</sup> cells/mL.
  - $\circ~$  To 100  $\mu L$  of the cell suspension, add 5  $\mu L$  of Annexin V-FITC and 5  $\mu L$  of Propidium lodide.
- Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Analysis: Add 400  $\mu$ L of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Protocol 2: Cell Cycle Analysis using Propidium Iodide Staining

This protocol details the analysis of cell cycle distribution in cancer cells following treatment with **SHR5428**.



Click to download full resolution via product page

Caption: Workflow for cell cycle analysis using Propidium Iodide.

#### Materials:

- MDA-MB-468 or HCC70 cells
- Complete cell culture medium
- SHR5428
- Vehicle control



- PBS
- Trypsin-EDTA
- Ice-cold 70% Ethanol
- RNase A solution
- Propidium Iodide (PI) staining solution
- Flow cytometer

#### Procedure:

- Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1. A shorter incubation time (e.g., 24 hours) is often sufficient for cell cycle analysis.
- Cell Harvesting: Harvest the cells as described in step 3 of Protocol 1.
- Washing: Wash the cell pellet once with PBS.
- Fixation: Resuspend the cell pellet in 500 μL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. Fix the cells overnight at -20°C.
- Rehydration and Staining:
  - Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet with PBS.
  - Resuspend the cells in PBS containing RNase A and incubate for 30 minutes at 37°C.
  - Add Propidium Iodide to the cell suspension and incubate for 15-30 minutes at room temperature in the dark.
- Analysis: Analyze the samples on a flow cytometer. Use appropriate software to quantify the
  percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. The sub-G1 peak
  can be quantified as an indicator of apoptotic cells with fragmented DNA.



### Conclusion

**SHR5428** represents a promising therapeutic agent for cancers reliant on CDK7 activity. The protocols outlined above provide a framework for researchers to investigate and quantify the pro-apoptotic effects of **SHR5428** in detail. Consistent and reproducible experimental execution will be critical for elucidating the full potential of this compound in inducing cancer cell death.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Novel CDK7 inhibitor SHR-5428 is effective in breast cancer models | BioWorld [bioworld.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Discovery of SHR5428 as a selective and noncovalent inhibitor of CDK7 PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for SHR5428-Induced Apoptosis in Cancer Cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12394268#shr5428-for-inducing-apoptosis-in-cancer-cells]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com